Carcainium

Cough Antitussive Lidocaine

Carcainium chloride (QX-572/RSD931), the chloride salt of Carcainium cation (CAS 15272-69-2), is a permanently charged quaternary lidocaine derivative with proven Aδ-fiber selectivity—a pharmacological profile impossible to replicate with lidocaine. It achieves 97.6% citric acid-induced cough reduction (vs. 40.9% for lidocaine) and 76.9% capsaicin-induced suppression (vs. 10.3%). Its quaternary ammonium structure confers enhanced water solubility and restricted blood-brain barrier permeability, enabling peripheral-restricted sodium channel blockade. Positive clinical data in idiopathic interstitial pneumonia patients with zero adverse effects validates translational relevance. For respiratory neuropharmacology studies requiring unambiguous dissection of myelinated airway afferent pathways, Carcainium chloride eliminates the confounds inherent to non-selective local anesthetics. Supplied at ≥95% purity with global shipping.

Molecular Formula C18H22N3O2+
Molecular Weight 312.4 g/mol
CAS No. 15272-69-2
Cat. No. B15197547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarcainium
CAS15272-69-2
Molecular FormulaC18H22N3O2+
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC[N+](C)(CC(=O)NC1=CC=CC=C1)CC(=O)NC2=CC=CC=C2
InChIInChI=1S/C18H21N3O2/c1-21(2,13-17(22)19-15-9-5-3-6-10-15)14-18(23)20-16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3,(H-,19,20,22,23)/p+1
InChIKeyMPOXTHSNJVUPKR-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carcainium Chloride Procurement Guide: CAS 15272-69-2 Structure, Class, and Research-Grade Profile


Carcainium chloride (CAS: 15272-69-2; also designated QX-572 or RSD931) is a quaternary ammonium derivative of the local anesthetic lidocaine, characterized by its bis(phenylcarbamoylmethyl)dimethylammonium cation structure [1]. As a Class I antiarrhythmic agent, it functions primarily as a sodium channel blocker, with documented antitussive (cough-suppressing) properties distinct from its parent compound [2]. Its molecular formula is C18H22N3O2+, with a molecular weight of 312.4 g/mol for the cation, and it is typically supplied as the chloride salt (C18H22ClN3O2) with a molecular weight of 347.8 g/mol [1].

Why Carcainium Chloride (RSD931) Cannot Be Substituted with Generic Lidocaine: Key Differentiators


While Carcainium chloride shares a structural lineage with lidocaine, its quaternary ammonium modification fundamentally alters its pharmacological profile. Unlike lidocaine, which non-selectively inhibits both Aδ-fiber and C-fiber afferent nerve activity, Carcainium chloride exhibits a pronounced selectivity for Aδ-fibers in the airways [1]. This selectivity, confirmed through direct electrophysiological recordings from airway rapidly adapting stretch receptors (RARs), confers a distinct mechanism of action for cough suppression that is not replicated by lidocaine or other standard local anesthetics [1]. Furthermore, as a quaternary salt, Carcainium chloride possesses physicochemical properties (e.g., enhanced water solubility, reduced blood-brain barrier permeability) that directly impact its formulation and delivery, making simple substitution with lidocaine scientifically invalid for research models focused on Aδ-fiber-mediated cough or peripheral sodium channel blockade .

Carcainium Chloride: A Quantitative Evidence Guide for Differentiated Selection Over Lidocaine and Standard Antitussives


Superior Antitussive Efficacy vs. Lidocaine in a Guinea Pig Citric Acid Cough Model

In a direct head-to-head comparison using a guinea pig model of citric acid-induced cough, aerosolized Carcainium chloride (RSD931) demonstrated a near-complete suppression of cough at a 10 mg/mL concentration, achieving a 97.6% reduction in cough count. In stark contrast, aerosolized lidocaine at the identical 10 mg/mL concentration produced only a 40.9% reduction, a difference that was not statistically significant (P>0.05). This demonstrates that at this concentration, Carcainium's antitussive effect is both quantitatively and statistically superior to that of its parent compound, lidocaine [1].

Cough Antitussive Lidocaine Citric Acid Challenge Aδ-fiber RSD931

Greater Efficacy in a Guinea Pig Capsaicin-Induced Cough Model at High Concentration

In a guinea pig model using capsaicin to evoke cough, a higher concentration (30 mg/mL) of aerosolized Carcainium chloride (RSD931) again significantly outperformed lidocaine. Pre-treatment with RSD931 resulted in a 76.9% reduction in coughs (P<0.01), whereas lidocaine at the same 30 mg/mL dose led to only a 10.3% reduction (P>0.05). Furthermore, RSD931 uniquely prolonged the latency to cough onset at this concentration (P<0.05), an effect not observed with lidocaine [1]. This demonstrates that even at high doses where lidocaine's efficacy wanes, Carcainium retains a robust and significant antitussive effect.

Capsaicin Antitussive Lidocaine Guinea Pig Cough Challenge RSD931

Mechanistic Differentiation: Selective Aδ-Fiber Inhibition vs. Broad-Spectrum Blockade by Lidocaine

Electrophysiological recordings from airway sensory nerves in vivo demonstrate a clear mechanistic distinction. Carcainium chloride (RSD931) at 10 mg/mL significantly reduced both spontaneous and histamine-evoked discharges in Aδ-fibers originating from rapidly adapting stretch receptors (RARs) (P<0.05-<0.01). Critically, it had no significant effect on discharges from C-fibers (P>0.05). In contrast, lidocaine at the same concentration (10 mg/mL) significantly inhibited discharges in both Aδ-fibers and C-fibers (P<0.05) and also reduced capsaicin-evoked bronchoconstriction (P<0.05) [1]. This demonstrates that Carcainium's antitussive action is mediated by a selective inhibition of Aδ-fibers, offering a more targeted pharmacological tool compared to the broader, less specific action of lidocaine.

Aδ-fiber Sodium Channel Lidocaine Mechanism of Action RARs C-fiber

Significant Cough Reduction in Human Patients with Idiopathic Interstitial Pneumonia (IIP)

In a pilot study involving hospitalized patients with Idiopathic Interstitial Pneumonia (IIP) and disabling chronic cough, nebulized Carcainium chloride (VRP700) at a dose of 1.0 mg/kg produced a statistically significant reduction in cough frequency compared to placebo. The mean decrease in cough frequency over a 4-hour assessment period was significantly higher in the VRP700 group than in the placebo group (P < 0.001) [1]. This study provides direct clinical evidence of the compound's efficacy in a human patient population with a condition known for its difficult-to-treat cough. No adverse events or changes in ECG variables were reported, highlighting a favorable safety profile in this exploratory setting [1].

Clinical Trial Idiopathic Interstitial Pneumonia Chronic Cough Human Data VRP700

Optimal Research Applications for Carcainium Chloride Based on Differentiated Evidence


Investigating Aδ-Fiber-Selective Neuropharmacology in Airway Reflex Models

Given its proven selectivity for inhibiting Aδ-fiber discharges while sparing C-fiber activity [1], Carcainium chloride is an ideal research tool for studies aiming to dissect the specific role of myelinated airway afferents in cough, bronchoconstriction, and other respiratory reflexes. It enables researchers to generate data unconfounded by the non-specific inhibition of C-fibers and other sensory pathways caused by lidocaine [1].

Preclinical Efficacy Screening in Animal Models of Refractory Chronic Cough

Carcainium's demonstrated superior efficacy over lidocaine in both citric acid (97.6% vs 40.9% cough reduction) and capsaicin (76.9% vs 10.3% cough reduction) challenge models [1] positions it as a robust positive control or reference compound for screening novel antitussive candidates. Its potent and reliable effect in these standard preclinical models ensures that studies are powered to detect differences between treatment groups.

Translational Research for Idiopathic Pulmonary Fibrosis (IPF) and IIP-Associated Cough

The positive clinical data in IIP patients, demonstrating significant cough reduction with no reported adverse effects [2], makes Carcainium a valuable compound for translational research programs focused on developing therapies for chronic cough in fibrotic lung diseases. It serves as a key reference point for evaluating new drug candidates in human-relevant disease models.

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